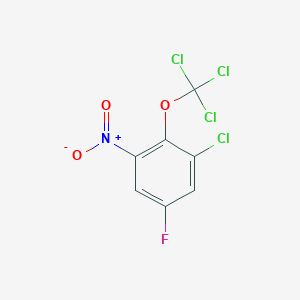
4-Chloro-2-(difluoromethoxy)-1-nitrobenzene
Descripción general
Descripción
4-Chloro-2-(difluoromethoxy)-1-nitrobenzene, otherwise known as 4-CF2MNB, is a compound that is used in the synthesis of various organic compounds. It is a versatile reagent that can be used in the synthesis of a variety of compounds, such as aryl halides, nitro compounds, and nitroso compounds. 4-CF2MNB is used in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it can be used in the synthesis of polymers, polyamides, and polyesters.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Production
4-Chloro-2-(difluoromethoxy)-1-nitrobenzene serves as a valuable chemical intermediate in the synthesis of various compounds. Research has shown that derivatives of 1-chloro-2-nitrobenzene, which is structurally similar to this compound, can be prepared from corresponding disulfides. These derivatives are crucial in the synthesis of fluorine-containing, electron-withdrawing substituents, enhancing the reactivity of halogen substituents towards nucleophilic attacks. This opens up possibilities for introducing various functional groups like N- and S-containing groups into the benzene ring, broadening the scope for heterocyclic chemistry and the creation of novel compounds (Sipyagin et al., 2004).
Microbial Degradation and Environmental Remediation
A strain of Pseudomonas acidovorans, designated as XII, has been found to utilize 1-chloro-4-nitrobenzene, a compound closely related to this compound, as its sole carbon, nitrogen, and energy source. This highlights the potential of certain bacterial strains in the microbial degradation of nitrobenzene derivatives, playing a significant role in bioremediation processes. The bacteria's ability to transform these compounds into less harmful derivatives through processes like Bamberger rearrangement and further convert them into stable end products underscores the potential of biotechnological approaches in environmental cleanup and management (Shah, 2014).
Catalytic Synthesis and Industrial Applications
Research into catalytic synthesis processes, like the preparation of 1,2-dichloro-4-nitrobenzene from 1-chloro-4-nitrobenzene in a specially designed tower reactor, demonstrates the industrial relevance of nitrobenzene derivatives. Optimizing reaction conditions to increase yields signifies the importance of these compounds in industrial chemical processes, leading to the efficient production of key intermediates used in the manufacture of various products (Hui-ping, 2005).
Propiedades
IUPAC Name |
4-chloro-2-(difluoromethoxy)-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO3/c8-4-1-2-5(11(12)13)6(3-4)14-7(9)10/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGQBSQDQICCHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Chloro(difluoro)methoxy]-2,3,4-trifluoro-benzene](/img/structure/B1402171.png)
![1-[Chloro(difluoro)methoxy]-3-fluoro-2-methyl-benzene](/img/structure/B1402174.png)
![1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene](/img/structure/B1402176.png)
![4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene](/img/structure/B1402178.png)
![4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene](/img/structure/B1402179.png)


![2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene](/img/structure/B1402186.png)





